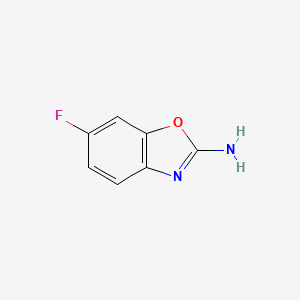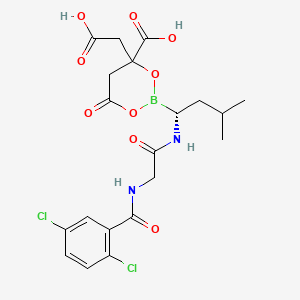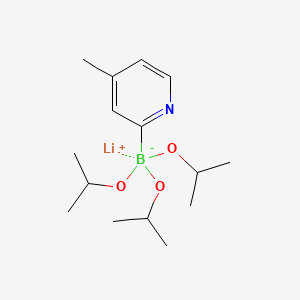
3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 is a synthetic derivative of vitamin D3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modification at the 3-O position with a 2-cyanoethyl group and the presence of a hydroxyl group at the 25th position make it a unique molecule with distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 typically involves the protection of the hydroxyl groups followed by the introduction of the 2-cyanoethyl group. The process often starts with the protection of the 25-hydroxy group using a suitable protecting group such as a silyl ether. The 3-O position is then modified using 2-cyanoethyl bromide in the presence of a base like potassium carbonate. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to ensure maximum yield and purity .
化学反应分析
Types of Reactions
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 25th position can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 25-keto-3-O-(2-cyanoethyl)vitamin D3.
Reduction: Formation of 3-O-(2-aminoethyl)-25-hydroxyvitamin D3.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of calcium and phosphate metabolism.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 involves its interaction with vitamin D receptors (VDRs). Upon binding to VDRs, it can modulate the expression of various genes involved in calcium and phosphate homeostasis. The cyanoethyl group may also influence the compound’s binding affinity and selectivity for VDRs, potentially leading to unique biological effects .
相似化合物的比较
Similar Compounds
- 3-O-(2-Cyanoethyl)-24,25-dihydroxyvitamin D3
- 3-O-(2-Cyanoethyl)-1,25-dihydroxyvitamin D3
- 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D2
Uniqueness
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 is unique due to its specific modification at the 3-O position and the presence of a hydroxyl group at the 25th position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
3-[3-[2-[(3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-23-12-15-27(34-21-9-20-32)22-25(23)13-14-26-11-8-18-31(6)28(16-19-30(26,31)5)24(2)10-7-17-29(3,4)33/h13-14,24,27-28,33H,1,7-12,15-19,21-22H2,2-6H3/t24?,27?,28?,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZKRXIDHPVYEB-ANKJWLPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)










